REACTION_CXSMILES
|
Cl.[CH2:2]([S:4][CH2:5][CH2:6][NH2:7])[CH3:3].C(N(CC)CC)C.Cl[CH2:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18]>C(Cl)(Cl)Cl>[C:20]([O:19][C:17](=[O:18])[CH2:16][NH:7][CH2:6][CH2:5][S:4][CH2:2][CH3:3])([CH3:23])([CH3:22])[CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)SCCN
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
well shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 30°-70° C
|
Type
|
ADDITION
|
Details
|
The reaction mixture was held at 70° C for an addition 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the chloroform was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
50 ml of benzene, transferred into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The benzene solution was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After evaporation of benzene
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CNCCSCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |